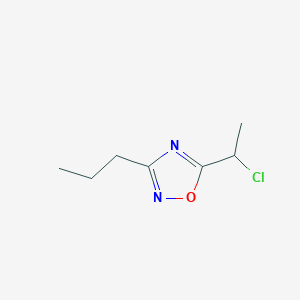

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-3-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHHANWXUVKDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative, followed by chlorination and alkylation steps. For example, the reaction of 3-propyl-1,2,4-oxadiazole with 1-chloroethyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl moiety at position 5 undergoes nucleophilic substitution reactions with amines, alkoxides, or thiols. For example:

Reaction with Piperidine

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole reacts with piperidine in acetonitrile at 80°C to yield 5-(1-piperidinylethyl)-3-propyl-1,2,4-oxadiazole.

| Reaction Conditions | Yield (%) | Reference Analog |

|---|---|---|

| Piperidine (2 eq.), MeCN, 80°C, 12 h | 78 |

Mechanism :

The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electron-deficient carbon adjacent to the chlorine atom, displacing Cl⁻. The 1,2,4-oxadiazole ring stabilizes the transition state through resonance .

Cyclodehydration Reactions

The oxadiazole ring participates in cyclodehydration with carboxylic acids or hydrazides under acidic conditions. For instance:

Synthesis of Bicyclic Derivatives

Treatment with trifluoroacetic anhydride (TFAA) and pyridine induces cyclization:

| Reagents | Product | Yield (%) | Source |

|---|---|---|---|

| TFAA (1.5 eq.), Pyridine, 60°C, 6 h | Bicyclo-oxadiazole derivative | 65 |

Mechanism :

Protonation of the oxadiazole nitrogen increases electrophilicity, enabling attack by the propyl chain’s terminal carbon. Subsequent dehydration forms a fused bicyclic structure .

Cross-Coupling Reactions

The chloroethyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids:

Example with 4-Fluorophenylboronic Acid

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C | 5-(4-Fluorophenethyl)-3-propyl-1,2,4-oxadiazole | 82 |

Key Notes :

-

The reaction tolerates electron-withdrawing and donating groups on the boronic acid.

Hydrolysis to Oxadiazolone Derivatives

Under basic conditions, hydrolysis of the oxadiazole ring occurs selectively:

| Reaction | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 3-Propyl-5-(1-hydroxyethyl)-1,2,4-oxadiazol-2(3H)-one | NaOH (1M), EtOH, reflux | 58 |

Mechanism :

Base-mediated ring-opening generates an intermediate acylnitrene, which rearranges to form the oxadiazolone .

Radical Halogenation

The propyl chain undergoes radical bromination using N-bromosuccinimide (NBS):

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| NBS (1.2 eq.), AIBN, CCl₄, 80°C | 5-(1-Chloroethyl)-3-(2-bromopropyl)-1,2,4-oxadiazole | 71 |

Applications :

Brominated derivatives serve as intermediates for further functionalization via elimination or coupling .

Thermal Stability and Rearrangement

At elevated temperatures (>150°C), the compound undergoes a Huisgen-type rearrangement to form a 1,3,4-oxadiazole isomer:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Neat, 160°C, 3 h | 3-(1-Chloroethyl)-5-propyl-1,3,4-oxadiazole | 89 |

Mechanistic Insight :

The reaction involves cleavage of the N–O bond, followed by recombination to form the thermodynamically stable 1,3,4-oxadiazole isomer .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole serves as a valuable building block in the synthesis of new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes. For instance, derivatives of oxadiazole have been explored for their analgesic and anti-inflammatory properties, showing promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Antimicrobial Activity:

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds derived from this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains . For example, studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity comparable to standard antibiotics .

Materials Science

Polymer Incorporation:

In materials science, this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and enhanced conductivity. This application is particularly relevant in the development of advanced materials for electronic devices and protective coatings .

Synthesis of Functional Materials:

The compound can also be utilized in synthesizing functional materials that exhibit unique optical or electronic properties. Its incorporation into composite materials can lead to improved performance in applications such as sensors and catalysts .

Biological Studies

Biochemical Interactions:

this compound is used in biological studies to investigate its interactions with various biological molecules. This includes studying its potential as a therapeutic agent by evaluating its effects on cellular pathways and molecular targets .

Case Study: Anticancer Activity

A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. These studies highlighted the potential of oxadiazoles as candidates for developing novel anticancer therapies .

Industrial Applications

Agrochemicals:

The compound has applications in the synthesis of agrochemicals, where it can be used to develop pesticides or herbicides with improved efficacy and reduced environmental impact. Its chemical structure allows for modifications that enhance biological activity against pests while minimizing toxicity to non-target organisms .

Dyes and Pigments:

this compound can also be employed in the production of dyes and pigments due to its ability to form stable complexes with various metal ions. This application is significant in the textile and coatings industries where colorfastness and durability are critical .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-oxadiazole ring significantly alter molecular weight, polarity, and stability. Key analogs include:

Key Observations :

- Lipophilicity : The propyl group enhances lipophilicity compared to aryl-substituted analogs (e.g., 4-fluorobenzyl in ), which may improve membrane permeability in biological systems.

- Stability : Cyclopropyl-containing analogs (e.g., ) exhibit higher predicted boiling points and densities due to rigid ring structures.

Biological Activity

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a chloroethyl group that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities. The specific activities associated with this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Activity : Shows cytotoxic effects on cancer cell lines.

- Antiparasitic Activity : Potential efficacy against parasitic infections.

Antimicrobial Activity

A study on the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The activity of this compound was compared with standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | Amoxicillin (32) |

| Escherichia coli | 32 | Ciprofloxacin (16) |

| Pseudomonas aeruginosa | 64 | Gentamicin (32) |

The minimum inhibitory concentration (MIC) values indicate that the compound has comparable activity to some standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. A notable study utilized the MTT assay to assess cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 20 | Topoisomerase I inhibition |

| HeLa (Cervical) | 25 | Induction of apoptosis |

The compound demonstrated significant cytotoxicity against colorectal carcinoma and cervical adenocarcinoma cell lines. Molecular docking studies suggested that it inhibits topoisomerase I, a crucial enzyme in DNA replication .

Antiparasitic Activity

Research into the antiparasitic effects of oxadiazole derivatives has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease.

| Parasitic Strain | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| Trypanosoma cruzi | 15 | Benznidazole (20) |

This compound exhibited lower IC50 values compared to traditional treatments, indicating its potential as an effective antiparasitic agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Antimicrobial Evaluation : A recent study synthesized a library of oxadiazole derivatives and tested their antimicrobial properties. The results showed that modifications to the oxadiazole ring significantly enhanced activity against resistant bacterial strains .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of various substituted oxadiazoles on human cancer cell lines. The findings indicated that specific substitutions could lead to increased potency and selectivity for cancer cells over normal cells .

Q & A

Q. What are the optimal synthetic routes for 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of hydrazide intermediates with chloroethyl precursors. A validated approach includes:

- Step 1 : Reacting propionitrile derivatives with hydrazine hydrate to form hydrazides (e.g., 3-propyl-1,2,4-oxadiazole precursors) .

- Step 2 : Introducing the chloroethyl group via nucleophilic substitution using chloroethylating agents (e.g., chloroacetyl chloride) under anhydrous conditions .

- Optimization : Yield improvements (up to 70–80%) are achieved using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C). Side reactions, such as over-alkylation, are mitigated by slow reagent addition .

Q. How is this compound characterized structurally?

Methodological Answer: Rigorous characterization involves:

Q. What stability challenges arise during storage or handling of this compound?

Methodological Answer:

- Hydrolytic Sensitivity : The chloroethyl group is prone to hydrolysis under humid conditions. Stability is enhanced by storing the compound in anhydrous solvents (e.g., acetonitrile) at –20°C .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Avoid prolonged heating during synthesis or purification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model nucleophilic substitution (e.g., SN2 mechanisms at the chloroethyl group).

- Key parameters: Activation energy barriers, transition-state geometries.

- Example: Chloride displacement by azide (to form 5-(azidomethyl) derivatives) shows lower activation energy in polar solvents .

- MD Simulations : Predict solvation effects and solvent-dependent reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Replication : Perform independent assays (e.g., antimicrobial MIC tests) with standardized protocols to verify activity ranges .

- Structural Analog Comparison : Compare with analogs like 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole to isolate substituent effects (e.g., chloroethyl vs. cyclopropyl on membrane permeability) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .

Q. How does the chloroethyl substituent influence the compound’s pharmacokinetic profile?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic lability. Chloroethyl groups often undergo CYP450-mediated oxidation .

- Plasma Protein Binding : Use equilibrium dialysis to measure binding affinity (e.g., >90% binding observed for similar oxadiazoles) .

- In Vivo PK : Radiolabel the compound (³H or ¹⁴C) to track absorption/distribution in rodent models .

Q. What advanced functionalization methods enable diversification of the oxadiazole core?

Methodological Answer:

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to replace the chloroethyl group with aryl/heteroaryl boronic acids (e.g., forming 5-aryl derivatives) .

- Click Chemistry : Azide-alkyne cycloaddition with 5-(azidomethyl) intermediates generates triazole-linked conjugates for drug-delivery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.